1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chloro-substituted pyrazole ring and methoxyphenyl groups.
Preparation Methods
The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves multiple steps. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors. The chloro-substituted pyrazole is then synthesized by introducing the chloro group using chlorinating agents. The final step involves the coupling of the chloro-substituted pyrazole with the methoxyphenyl groups under specific reaction conditions, such as the use of catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. .
Scientific Research Applications
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential in biological studies due to its pharmacological properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole include other pyrazole derivatives such as:
- 3,5-dimethyl-1H-pyrazole
- 4-chloro-3,5-dimethyl-1H-pyrazole
- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of chloro and methoxyphenyl groups, which contribute to its distinct reactivity and potential applications .
Properties
Molecular Formula |
C23H23ClN4O2 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H23ClN4O2/c1-4-21-22(16-7-5-9-19(11-16)29-2)26-28(15-27-14-18(24)13-25-27)23(21)17-8-6-10-20(12-17)30-3/h5-14H,4,15H2,1-3H3 |
InChI Key |
ZXILDPJLMAIZBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CN3C=C(C=N3)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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